REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH:6][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][OH:20])[C:10]1=[O:11].[CH3:21][C:22]1(C)NC(=O)N[C:23]1=[O:28].C1OC1>>[C:1]([O:5][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][O:20][C:23](=[O:28])[CH:22]=[CH2:21])[C:10]1=[O:11])(=[O:4])[CH:2]=[CH2:3].[OH:6][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][OH:20])[C:10]1=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1C(=O)N(C(=O)C1(C)C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCN1C(=O)N(C(=O)C1(C)C)CCOC(C=C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(=O)N(C(=O)C1(C)C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH:6][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][OH:20])[C:10]1=[O:11].[CH3:21][C:22]1(C)NC(=O)N[C:23]1=[O:28].C1OC1>>[C:1]([O:5][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][O:20][C:23](=[O:28])[CH:22]=[CH2:21])[C:10]1=[O:11])(=[O:4])[CH:2]=[CH2:3].[OH:6][CH2:7][CH2:8][N:9]1[C:15]([CH3:17])([CH3:16])[C:13](=[O:14])[N:12]([CH2:18][CH2:19][OH:20])[C:10]1=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1C(=O)N(C(=O)C1(C)C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCN1C(=O)N(C(=O)C1(C)C)CCOC(C=C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(=O)N(C(=O)C1(C)C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |